Flg-2 protein - 144590-76-1

Flg-2 protein

Catalog Number: EVT-1518904
CAS Number: 144590-76-1
Molecular Formula: C11H12N2O2
Molecular Weight: 0
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Product Introduction

Source

Filaggrin-2 is encoded by the FLG2 gene located on chromosome 1 in humans. It is synthesized in keratinocytes and is particularly abundant in the outer layers of the skin, where it interacts with other structural proteins to form a protective barrier.

Classification

Filaggrin-2 belongs to a class of proteins known as S100 fused-type proteins, which are characterized by their role in skin barrier function. It is closely related to filaggrin, another member of this family, which has been extensively studied for its role in skin health and disease.

Synthesis Analysis

Methods

The synthesis of filaggrin-2 can be achieved through various methods, including cell-free protein synthesis systems and recombinant DNA technology. A notable approach involves optimizing conditions for high-yield expression using Escherichia coli as a host organism.

Technical Details

In one study, researchers used a codon-optimized version of the FLG2 gene to enhance expression levels in E. coli. The optimization process included selecting appropriate plasmid vectors and strains (such as BL21 Star and Rosetta-gami) to maximize protein yield. The resulting filaggrin-2 protein was produced at concentrations reaching up to 28 micromolar under optimized conditions .

Molecular Structure Analysis

Structure

Filaggrin-2 consists of multiple repeat units that contribute to its structural properties. The protein's architecture allows it to effectively interact with keratin filaments, facilitating their aggregation into dense structures that form part of the skin's protective barrier.

Data

The molecular weight of filaggrin-2 is approximately 40 kDa, and it contains several conserved domains typical of S100 fused-type proteins. These domains are crucial for its function in keratin aggregation and skin barrier maintenance .

Chemical Reactions Analysis

Reactions

Filaggrin-2 undergoes several post-translational modifications, including deimination and proteolytic cleavage. Deimination, a process mediated by peptidylarginine deiminases, converts arginine residues into citrulline, which can impact the protein's charge and interactions with other cellular components .

Technical Details

Research indicates that deimination enhances the proteolytic processing of filaggrin-2 by calpain 1, an enzyme that cleaves proteins at specific sites. This processing is essential for the proper functioning of filaggrin-2 within the epidermal layer .

Mechanism of Action

Process

Filaggrin-2 plays a vital role in forming the cornified envelope by aggregating keratin filaments within keratinocytes. This aggregation process is essential for creating a robust barrier that protects against dehydration and external pathogens.

Data

Studies have shown that mutations or deficiencies in filaggrin-2 can lead to compromised skin barrier function, resulting in conditions such as atopic dermatitis and ichthyosis. The protein's ability to cross-link with other structural proteins enhances its effectiveness in maintaining skin integrity .

Physical and Chemical Properties Analysis

Physical Properties

Filaggrin-2 is typically found in a soluble form within keratinocytes but can aggregate into insoluble structures upon interaction with keratin filaments. Its solubility properties are influenced by post-translational modifications such as deimination.

Chemical Properties

The protein exhibits a high affinity for keratin due to its charged amino acid residues, which facilitate strong electrostatic interactions with keratin filaments. The stability and functionality of filaggrin-2 are also affected by pH and ionic strength, which can alter its conformation and interaction dynamics .

Applications

Scientific Uses

Filaggrin-2 has significant implications in dermatological research and clinical applications. It serves as a biomarker for various skin conditions, including eczema and psoriasis. Additionally, understanding its synthesis and function can aid in developing therapeutic strategies aimed at enhancing skin barrier function or treating skin disorders associated with filaggrin deficiencies.

Research continues to explore the potential for using recombinant forms of filaggrin-2 in cosmetic formulations aimed at improving skin hydration and barrier repair .

Molecular Biology of FLG-2

Gene Structure and Genomic Localization within the Epidermal Differentiation Complex

The FLG2 gene (filaggrin-2) resides within the Epidermal Differentiation Complex (EDC), a critical genomic locus on human chromosome 1q21 spanning ~1.9 Mb. This complex orchestrates skin barrier formation by encoding structural proteins essential for keratinocyte terminal differentiation and cornified envelope assembly. FLG2 belongs to the S100 Fused-Type Protein (SFTP) subfamily, characterized by genes with three exons: a non-coding exon 1, an exon 2 encoding an N-terminal S100 calcium-binding domain, and a large exon 3 containing repetitive sequences [2] [8].

FLG2 is positioned between FLG (filaggrin) and CRNN (cornulin) genes in the SFTP cluster. The gene encodes a 248 kDa precursor protein comprising 2,391 amino acids. Its structure includes:

  • An N-terminal S100 domain (residues 4–46) facilitating calcium-dependent signaling.
  • An EF-hand domain (residues 53–81).
  • A central repetitive region with two distinct tandem repeat types:
  • A-type repeats (A1–A9): Characterized by phenylalanine residues spaced 12 amino acids apart.
  • B-type repeats (B1–B14): Lacking conserved phenylalanine spacing [8].
  • A C-terminal domain involved in protein-protein interactions.

Table 1: Structural Domains of Human FLG-2 Protein

DomainPosition (residues)CharacteristicsFunction
S100 domain4–46Ca²⁺-binding motifCalcium-dependent protein activation
EF-hand domain53–81Helix-loop-helix structureEnhanced Ca²⁺ affinity
A-type repeats467–11539 repeats; Phe-12 spacingProtein cross-linking in cornified envelope
B-type repeats1246–230314 repeats; no Phe spacingSubstrate for protease processing
C-terminal domain2304–2391Non-repetitive sequenceUnknown regulatory role

In monotremes (platypus and echidna), the EDC structure is conserved, though FLG2 orthologs lack direct one-to-one homology with human FLG2, suggesting lineage-specific diversification [2].

Transcriptional Regulation and Calcium-Dependent Expression Mechanisms

FLG2 expression is tightly coupled to keratinocyte differentiation and is dynamically regulated by extracellular calcium (Ca²⁺). In primary human keratinocytes, Ca²⁺ elevation (≥0.1 mM) triggers a differentiation cascade, inducing FLG2 transcription with kinetics similar to filaggrin (FLG). Peak mRNA expression occurs 24–48 hours post-stimulation, coinciding with granular cell maturation [8].

Calcium signaling activates:

  • Calmodulin (CaM): Ca²⁺-bound CaM binds transcription factors like Myc, which modulate epidermal gene networks [5].
  • Calcium Response Elements (CREs): FLG2’s promoter harbors putative CREs bound by Ca²⁺-responsive factors (e.g., NFAT, AP-1).
  • Keratinocyte-Specific Transcription Factors: Grainyhead-like 3 (GRHL3) and Ovo-like 1 (OVOL1) directly regulate FLG2 during stratification [9].

FLG2’s expression parallels other EDC genes (FLG, LOR, IVL), but its regulation is distinct from S100A genes, which lack strong Ca²⁺-responsiveness. Post-translationally, profilaggrin-2 is processed by caspase-14 and other proteases into functional units incorporated into the cornified envelope [8].

Evolutionary Conservation and Comparative Genomics Across Species

The SFTP gene family evolved in terrestrial vertebrates to support epidermal barrier formation. FLG2 orthologs exist in mammals, birds, and reptiles, but gene structure and repeat domains show clade-specific adaptations:

  • Monotremes: Echidna and platypus genomes harbor an FLG-like gene but lack direct FLG2 orthology. Their SFTP cluster includes divergent genes with filaggrin-like domains, indicating gene duplication in stem mammals [2].
  • Marsupials: Opossum EDC is fragmented, with FLG2 located separately from FLG, suggesting chromosomal rearrangements after divergence from eutherians [2].
  • Primates: Humans and mice share FLG2 with 65% amino acid identity, though repeat numbers differ significantly (e.g., 14 B-repeats in humans vs. 8 in mice) [8].

FLG2’s emergence likely followed whole-genome duplications in early vertebrates. Its conservation in amniotes underscores its role in barrier formation, while repeat-domain plasticity reflects adaptations to environmental stressors.

Epigenetic Modulation of FLG-2 Expression in Keratinocyte Differentiation

Epigenetic mechanisms fine-tune FLG2 expression during keratinocyte differentiation, primarily through DNA methylation and histone modifications. DNA methylome analysis of epidermal layers reveals:

  • Hypermethylation: In basal cells (T1 fraction), promoter CpG islands of differentiation genes (including FLG2) are methylated, repressing transcription.
  • Hypomethylation: In granular/cornified layers (T4 fraction), FLG2 undergoes demethylation, coinciding with mRNA upregulation [3] [7].

Table 2: Epigenetic Regulators of FLG-2 in Keratinocyte Differentiation

Epigenetic MechanismEpidermal LayerEffect on FLG-2Key Regulators
DNA demethylationGranular/cornifiedTranscriptional activationTET enzymes, DNMT3A inhibition
Histone H3 acetylationSpinous/granularChromatin relaxationHistone acetyltransferases (HATs)
H3K27me3 reductionSpinous/granularRepressor removalUTX/KDM6A demethylase
Chromatin remodelingSuprabasal layersEnhancer accessibilitySWI/SNF complexes

Calcium flux further remodels chromatin by:

  • Recruiting ATP-dependent remodelers (e.g., SWI/SNF) to FLG2 enhancers.
  • Activating histone acetyltransferases that open chromatin architecture.
  • Suppressing polycomb repressive complexes (PRC2) that deposit H3K27me3 repressive marks [9].

These changes enable transcription factors (e.g., KLF4, ZNF750) to access FLG2’s promoter, linking extracellular cues to barrier protein synthesis.

Concluding Remarks

FLG-2 is an indispensable component of epidermal differentiation, evolutionarily conserved in amniotes and mechanistically regulated by calcium signaling and epigenetic reprogramming. Its genomic architecture within the EDC, calcium/CaM-dependent expression, and dynamic methylation patterns exemplify the multi-layered control of skin barrier formation. Future studies should address how FLG2 mutations contribute to barrier diseases (e.g., atopic dermatitis) beyond filaggrin-associated pathways.

Table 3: Key Genes in Epidermal Differentiation Discussed

Gene SymbolProtein NameFunction in Epidermis
FLG2Filaggrin-2Cornified envelope precursor, NMF generation
FLGFilaggrinKeratin aggregation, NMF precursor
TCHHTrichohyalinHair follicle inner root sheath strengthening
CRNNCornulinStress response in squamous epithelia
HRNRHornerinStratum corneum structural protein
SPRRsSmall proline-rich proteinsCross-linked envelope components
LORLoricrinMajor cornified envelope protein
IVLInvolucrinEarly cornified envelope precursor

Properties

CAS Number

144590-76-1

Product Name

Flg-2 protein

Molecular Formula

C11H12N2O2

Synonyms

Flg-2 protein

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